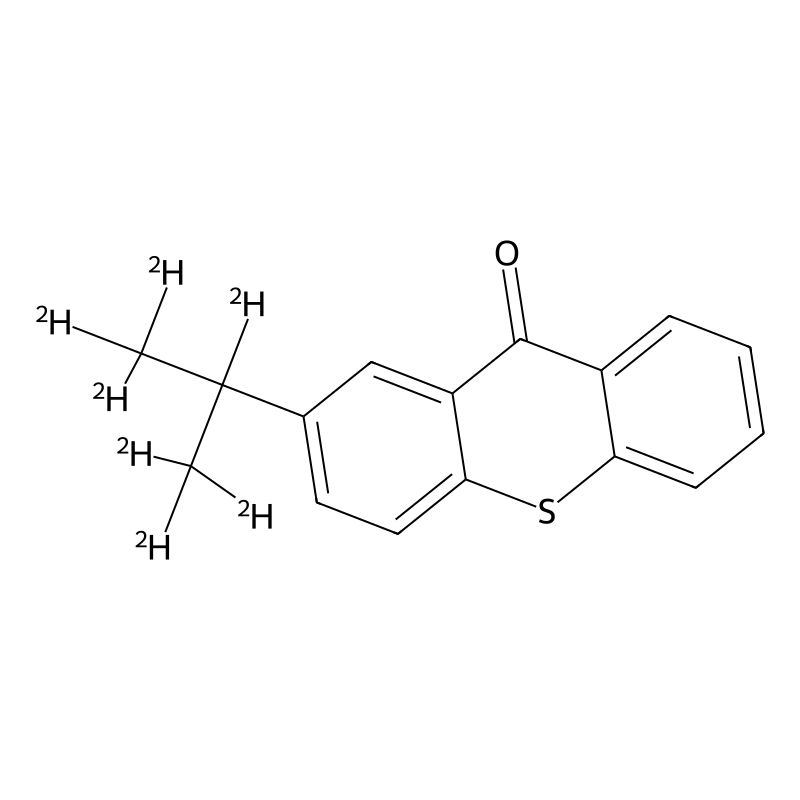

2-Isopropyl-d7 Thioxanthone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Potential in Photodynamic Therapy

Isopropyl-9H-thioxanthen-9-one has been investigated for its potential application in photodynamic therapy (PDT) due to its photosensitizing properties. In PDT, a photosensitizer molecule is introduced into target cells or tissues. When exposed to specific light irradiation, the photosensitizer generates reactive oxygen species (ROS) that can damage nearby cells, potentially leading to the destruction of tumors or other diseased tissues. [] Studies suggest that isopropyl-9H-thioxanthen-9-one exhibits good photosensitizing activity and may be a promising candidate for further development in PDT.

Exploration in Organic Light-Emitting Diodes (OLEDs)

Research has explored the use of isopropyl-9H-thioxanthen-9-one as a host material in organic light-emitting diodes (OLEDs). OLEDs are thin-film devices that emit light when an electric current is passed through them. Host materials play a crucial role in transporting charges and facilitating exciton (bound electron-hole pair) formation within the device. [] Studies have shown that isopropyl-9H-thioxanthen-9-one possesses good thermal stability and efficient charge transport properties, making it a potential candidate for OLED applications.

2-Isopropyl-d7 Thioxanthone is a deuterated derivative of thioxanthone, characterized by the chemical formula C20H10D7OS. In this compound, seven hydrogen atoms are replaced by deuterium, enhancing its stability and altering its physical properties. Thioxanthones are known for their photochemical properties, particularly their ability to absorb ultraviolet light and generate reactive species, making them valuable in various applications such as photoinitiators in polymerization processes and in organic synthesis.

The primary chemical reaction involving 2-Isopropyl-d7 Thioxanthone is its photochemical behavior when exposed to ultraviolet light. Upon irradiation, it undergoes a process known as photodecomposition, leading to the formation of reactive radicals. These radicals can initiate polymerization reactions or participate in other chemical transformations. The specific reaction pathways can vary depending on the surrounding environment and the presence of other reactants.

Research into the biological activity of 2-Isopropyl-d7 Thioxanthone is limited, but thioxanthones in general have been studied for their potential antibacterial and antifungal properties. The phototoxicity associated with thioxanthones suggests that they may have applications in photodynamic therapy, where light-activated compounds are used to target specific cells or pathogens. Further studies are needed to fully elucidate the biological effects of this specific deuterated compound.

Synthesis of 2-Isopropyl-d7 Thioxanthone typically involves several steps:

- Starting Materials: The synthesis often begins with thioxanthone or its derivatives.

- Deuteration: The introduction of deuterium can be achieved through various methods, including exchange reactions where hydrogen atoms are replaced with deuterium under specific conditions.

- Final Purification: The product is purified using techniques such as chromatography to isolate the desired compound from any by-products.

One notable method includes using deuterated solvents during the reaction process to facilitate the incorporation of deuterium into the final product .

2-Isopropyl-d7 Thioxanthone has several applications:

- Photoinitiators: It is used in UV-curable coatings and inks due to its ability to generate free radicals upon UV exposure.

- Research: Its unique isotopic labeling makes it useful in mechanistic studies and tracking reactions in organic chemistry.

- Material Science: Employed in developing advanced materials that require precise control over polymerization processes.

Interaction studies involving 2-Isopropyl-d7 Thioxanthone focus on its reactivity under UV light and its interactions with various substrates. These studies help understand how this compound can influence polymerization rates and the efficiency of photoinitiation processes. Additionally, its behavior in biological systems may be explored to assess potential therapeutic applications.

Several compounds share structural similarities with 2-Isopropyl-d7 Thioxanthone, including:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-Isopropyl Thioxanthone | C16H14OS | Non-deuterated version; commonly used as a photoinitiator. |

| Thioxanthone | C13H10OS | Parent compound; lacks isopropyl group; simpler structure. |

| 9-Methyl Thioxanthone | C15H12OS | Methyl substitution alters reactivity; used similarly in photopolymerization. |

Uniqueness: The presence of deuterium in 2-Isopropyl-d7 Thioxanthone enhances its stability and alters its spectroscopic properties compared to non-deuterated analogs. This isotopic labeling allows for detailed mechanistic studies that are not possible with regular thioxanthones.

Contemporary synthetic approaches to 2-isopropyl-d7 thioxanthone have evolved significantly from traditional methods, incorporating advanced organometallic chemistry and modern catalytic systems. The conventional approach involves the cyclization of 2-(4-isopropylphenylthio)benzoic acid using concentrated sulfuric acid as both solvent and catalyst [1]. This method achieves excellent yields of 91% under reflux conditions in cyclohexane, representing a robust and scalable synthetic route [1].

Table 1: Modern Synthetic Routes for 2-Isopropyl Thioxanthone

| Method | Starting Material | Yield (%) | Conditions | Advantages |

|---|---|---|---|---|

| Conventional Sulfuric Acid Cyclization | 2-(4-isopropylphenylthio)benzoic acid | 91 | 98% H2SO4, cyclohexane, reflux | High yield, simple procedure |

| Double Aryne Insertion | o-silylaryl triflates + thioureas | 65-85 | CsF, 18-crown-6, THF, 65°C | Wide substrate scope, mild conditions |

| Directed ortho-Lithiation | 3-halobenzoic acid esters | 70-80 | n-BuLi, -78°C, then cyclization | Sterically congested products |

| Formal C-H Thiolation with TfOH | Benzoic acid esters | 75-90 | TfOH, HFIP, room temperature | Direct cyclization from esters |

| Ullmann-type Coupling | 2-mercaptobenzoic acid + aryl halides | 60-75 | Cu catalyst, harsh acidic conditions | Traditional, well-established |

The double aryne insertion methodology represents a significant advancement in thioxanthone synthesis, utilizing o-silylaryl triflates and thioureas as starting materials [2] [3]. This innovative approach proceeds through formal [2+2] cycloaddition of benzyne intermediates with thioureas, followed by ring-opening and subsequent cyclization to form the thioxanthone skeleton [2]. The reaction is facilitated by cesium carbonate and 18-crown-6 in tetrahydrofuran at 65°C, providing access to a wide range of functionalized thioxanthones with yields ranging from 65-85% [2] [3].

Directed ortho-lithiation strategies offer particular advantages for synthesizing sterically congested thioxanthone derivatives [4]. This method employs 3-halobenzoic acid esters as starting materials, utilizing n-butyllithium at -78°C to generate the lithiated intermediate, followed by arylthiolation and subsequent trifluoromethanesulfonic acid-mediated cyclization [4]. The approach enables the synthesis of 2-(arylthio)-3-halobenzoic acid esters with excellent regioselectivity, subsequently converted to thioxanthones in yields of 70-80% [4].

The formal C-H thiolation approach employs benzoic acid esters through iridium-catalyzed C-H borylation, followed by copper-catalyzed deborylthiolation and direct acid-mediated cyclization [5]. This method utilizes trifluoromethanesulfonic acid in hexafluoro-2-propanol to promote intramolecular Friedel-Crafts-type reactions, achieving yields of 75-90% under remarkably mild conditions [5]. The ability to proceed at room temperature represents a significant advantage for temperature-sensitive substrates [5].

Deuteration Strategies and Isotopic Enrichment

The incorporation of deuterium atoms into the 2-isopropyl thioxanthone framework requires sophisticated deuteration strategies that balance efficiency, selectivity, and isotopic enrichment levels. Photocatalytic hydrogen-deuterium exchange reactions have emerged as particularly effective for achieving site-selective deuteration of alpha-thio carbon-hydrogen bonds [6]. These methods employ thioxanthone or anthraquinone organic photocatalysts under 390-nanometer irradiation, using heavy water as an inexpensive deuterium source [6].

Table 2: Deuteration Strategies for Isotopic Enrichment

| Deuteration Method | Deuterium Source | Selectivity | Conditions | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Photocatalytic H/D Exchange | D2O | High (α-thio positions) | 390 nm light, thioxanthone catalyst | 75-95 |

| Palladium-Catalyzed HIE | D2O | Moderate to High | Pd/C, 80-120°C | 60-90 |

| Heterogeneous Metal Catalysis | D2 gas | Site-specific | Pt/C or Ru/C, elevated T/P | 80-98 |

| Electrochemical Deuteration | D2O | Moderate | Electrolysis cell, ambient T | 50-80 |

| Chemical Exchange with D2O | D2O | Non-selective | High T/P, autoclave | 90-99 |

The regioselectivity achieved through photocatalytic deuteration is remarkable, with deuterium incorporation occurring exclusively at alpha-positions of sulfur atoms while avoiding deuteration at oxygen/nitrogen alpha-positions, benzylic positions, and aromatic rings [6]. This selectivity arises from a single electron transfer mechanism between the photocatalyst and sulfur-containing substrates, as demonstrated through laser-induced time-resolved transient absorption spectroscopic measurements [6].

Palladium-catalyzed hydrogen isotope exchange represents another powerful strategy for deuterium incorporation [7] [8]. These methods employ ligand-enabled palladium catalysts in combination with heavy water as the deuterium source, achieving moderate to high selectivity depending on the specific ligand system employed [7]. The use of TRIP-protected aminoquinoline ligands in combination with acridine has proven particularly effective for certain substrate classes [7].

Heterogeneous metal catalysis using platinum group metals offers excellent deuterium incorporation levels of 80-98% [9]. Palladium-on-carbon catalysts enable site-selective deuteration of benzylic positions under mild hydrogenation conditions in heavy water [9]. Platinum-on-carbon exhibits high affinity toward aromatic nuclei, enhancing hydrogen-deuterium exchange reactions under milder conditions compared to palladium systems [9]. The mixed use of palladium-on-carbon and platinum-on-carbon provides superior efficiency compared to individual catalyst systems [9].

Chemical deuteration involving exposure of whole molecules to heavy water at elevated temperatures and pressures in the presence of catalysts represents the most straightforward approach for achieving high deuterium enrichment [10] [11]. This method typically employs hydrothermal Parr reactors ranging from 50 milliliters for method development to 1200 milliliters for large-scale synthesis [10] [11]. While lacking selectivity, this approach can achieve deuterium incorporation levels of 90-99%, making it suitable for preparing perdeuterated building blocks [10] [11].

Purification and Isolation Techniques

The purification of 2-isopropyl-d7 thioxanthone requires specialized techniques that preserve isotopic integrity while achieving the high purity standards necessary for analytical and research applications. Crystallization techniques represent the primary method for purifying thioxanthone derivatives, exploiting differences in solubility between the desired product and impurities [12]. Recrystallization from anhydrous ethanol has proven particularly effective for 2-isopropylthioxanthone, yielding pale yellow solids with purities exceeding 99% [1].

The choice of recrystallization solvent critically influences both yield and isotopic purity. Ethanol provides excellent solubility characteristics for thioxanthone derivatives while minimizing deuterium-hydrogen exchange during the purification process [1]. Alternative solvents such as toluene and chloroform have been employed depending on the specific substitution pattern and solubility requirements [13].

Column chromatography using silica gel represents another essential purification technique, particularly for separating regioisomers and removing side products [14] [15]. Flash chromatography enables rapid separation of thioxanthone products from synthetic mixtures, although care must be taken to avoid deuterium loss through exchange with residual moisture in the silica gel [14]. Pre-treatment of chromatographic media with heavy water or deuterated solvents can minimize isotopic dilution during purification [14].

Liquid-liquid extraction protocols offer additional purification options, particularly for removing water-soluble impurities and inorganic salts [15]. The use of organic solvents such as ethyl acetate enables effective extraction of thioxanthone products from aqueous reaction mixtures while maintaining isotopic integrity [15]. Sequential extraction with different solvent systems can achieve enhanced purification efficiency [15].

Distillation techniques, while less commonly employed for thioxanthone derivatives due to their relatively high boiling points, can provide effective purification for certain applications [12]. Vacuum distillation enables purification at reduced temperatures, minimizing thermal decomposition and isotopic scrambling [12]. The sublimation of thioxanthone derivatives under reduced pressure represents an alternative approach for achieving high purity without the use of solvents [12].

Analytical Verification of Isotopic Abundance

Accurate determination of deuterium enrichment in 2-isopropyl-d7 thioxanthone requires sophisticated analytical methods capable of providing quantitative isotopic abundance data with high precision and accuracy. Deuterium nuclear magnetic resonance spectroscopy serves as the primary analytical tool for verifying isotopic incorporation and determining site-specific deuterium content [16] [17] [18].

Table 3: Analytical Methods for Isotopic Abundance Verification

| Analytical Method | Parameter Measured | Sensitivity | Quantitative Accuracy | Sample Requirements |

|---|---|---|---|---|

| 2H NMR Spectroscopy | Site-specific deuterium content | High (>95% D enrichment) | ±0.5% | 5-10 mg |

| LC-MS/MS | Molecular ion isotope patterns | Very High (ng/mL) | ±2-5% | 1-10 μL |

| GC-MS | Fragmentation patterns | High (μg/mL) | ±1-3% | 10-50 μL |

| 1H NMR (residual peak analysis) | Residual proton signals | Medium (>98% D required) | ±0.3% | 2-5 mg |

| High-Resolution MS | Exact mass and isotope distribution | Very High | ±0.1% | 1-5 μL |

Deuterium nuclear magnetic resonance provides direct observation of deuterium atoms within the molecular framework, enabling determination of both overall deuterium content and site-specific enrichment levels [17] [18]. The technique exhibits excellent quantitative accuracy of ±0.5% when proper experimental parameters are employed, including adequate relaxation delays and appropriate pulse sequences [18]. Chemical shifts in deuterium nuclear magnetic resonance closely mirror those observed in proton nuclear magnetic resonance, facilitating spectral interpretation and assignment [17] [18].

The ERETIC (Electronic Reference To access In vivo Concentrations) method enables quantitative deuterium nuclear magnetic resonance analysis without the need for internal standards [19]. This approach utilizes an electronically generated reference signal that is calibrated from acquisitions with reduced scan numbers, significantly decreasing total acquisition time while maintaining analytical precision [19]. Implementation of the ERETIC method can reduce acquisition time by factors of 3-4 without compromising measurement accuracy [19].

Liquid chromatography-tandem mass spectrometry provides exceptional sensitivity for isotopic abundance determination, capable of detecting deuterated compounds at nanogram per milliliter concentrations [20] [21]. The technique relies on analysis of molecular ion isotope patterns, with deuterated species exhibiting characteristic mass shifts corresponding to the number of incorporated deuterium atoms [21]. Selected reaction monitoring protocols enable targeted analysis of specific isotopologues, providing quantitative data on deuterium enrichment levels [20].

High-resolution mass spectrometry offers the most precise method for determining molecular composition and isotopic distribution [22]. Modern instruments achieve mass accuracy better than ±0.1%, enabling unambiguous determination of molecular formulas and isotopic compositions [22]. The analysis of isotope peak patterns provides detailed information about the distribution of deuterium atoms within the molecular framework [22].

Gas chromatography-mass spectrometry represents a robust analytical platform for deuterium quantification, particularly following chemical derivatization to enhance volatility [23]. Electron impact ionization generates characteristic fragmentation patterns that reveal the location of deuterium atoms within the molecular structure [23]. Multiple ion monitoring protocols enable simultaneous quantification of different isotopologues, providing comprehensive isotopic abundance data [23].

Scale-up Considerations for Laboratory and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of 2-isopropyl-d7 thioxanthone presents unique challenges related to deuterium source costs, process optimization, and quality control requirements. Scale-up considerations must address the economics of deuterium utilization while maintaining product quality and isotopic purity [24] [25] [10].

Table 4: Scale-up Considerations for Laboratory and Industrial Synthesis

| Scale | Reactor Volume | Key Challenges | Deuterium Source Cost | Quality Control Frequency |

|---|---|---|---|---|

| Laboratory (mg) | 10-100 mL | Method development | Low impact | End-point analysis |

| Pilot Plant (g) | 1-10 L | Heat transfer, mixing | Moderate | Batch analysis |

| Semi-Industrial (kg) | 100-1000 L | Process optimization | Significant | In-process monitoring |

| Industrial (tons) | >10,000 L | Quality control, economics | Major consideration | Continuous monitoring |

Laboratory-scale synthesis focuses primarily on method development and optimization of reaction conditions [26] [27]. Small reactor volumes of 10-100 milliliters enable rapid screening of synthetic routes and deuteration strategies while minimizing deuterium source consumption [26]. End-point analysis provides sufficient quality control for laboratory-scale operations, with emphasis on achieving target isotopic enrichment levels [26].

Pilot plant operations introduce challenges related to heat transfer and mixing efficiency that can significantly impact product quality and yield [28] [26]. Reactor volumes of 1-10 liters require careful consideration of temperature control systems and agitation protocols to ensure uniform reaction conditions [28]. Batch analysis becomes essential at this scale to monitor process consistency and identify potential issues before scale-up to larger reactors [26].

Semi-industrial scale synthesis demands comprehensive process optimization to address the significantly increased deuterium source costs [28] [29]. Reactor volumes of 100-1000 liters necessitate sophisticated process control systems to maintain consistent reaction conditions across the entire reactor volume [28]. In-process monitoring becomes critical for detecting deviations from target parameters and enabling real-time process adjustments [28].

Industrial-scale production requires integration of continuous monitoring systems and advanced process control strategies [24] [25]. Reactor volumes exceeding 10,000 liters present substantial engineering challenges related to mass transfer, heat removal, and maintaining uniform reaction conditions [24]. The economics of deuterium utilization becomes a major consideration, requiring optimization of deuterium recovery and recycling systems [24] [25].

Deuterium source management represents a critical aspect of scale-up economics. Heavy water costs approximately $500-1000 per kilogram, making deuterium recovery and recycling essential for economic viability at industrial scales [24] [25]. Process designs must incorporate deuterium capture systems to minimize losses during synthesis, purification, and isolation operations [24] [25].

Quality control systems must evolve with increasing scale to ensure consistent product quality and regulatory compliance [24] [11]. Laboratory-scale operations rely on end-point analysis of final products, while industrial operations require continuous monitoring of critical process parameters and real-time feedback control [24] [11]. Automated sampling and analysis systems become essential for maintaining product quality at industrial scales [24] [11].

Heat management considerations become increasingly critical at larger scales due to the potential for thermal decomposition and isotopic scrambling [26] [27]. Reaction exothermicity must be carefully controlled through appropriate cooling systems and reaction rate management [26]. Temperature uniformity across large reactor volumes requires sophisticated heat transfer systems and monitoring protocols [27].

The development of robust analytical methods capable of providing real-time feedback on isotopic enrichment levels represents a key requirement for successful scale-up [22] [30]. Traditional analytical methods requiring sample preparation and offline analysis become inadequate for large-scale operations [22]. Integration of online analytical systems enables continuous monitoring of product quality and process performance [30].